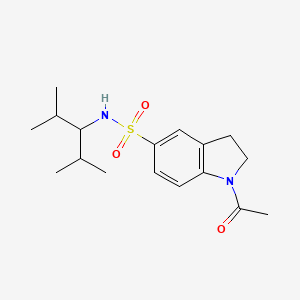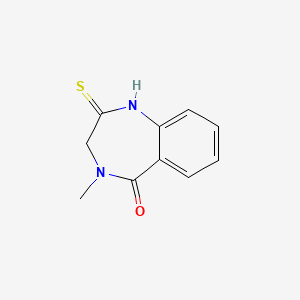
1-acetyl-N-(2,4-dimethylpentan-3-yl)-2,3-dihydro-1H-indole-5-sulfonamide
Overview
Description
1-acetyl-N-(2,4-dimethylpentan-3-yl)-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound with a unique structure that combines an indole core with sulfonamide and acetyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(2,4-dimethylpentan-3-yl)-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Sulfonamide Formation: The indole derivative is then reacted with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide group.
Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(2,4-dimethylpentan-3-yl)-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield indole-2,3-dione derivatives, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its sulfonamide group suggests potential as an enzyme inhibitor, which could be explored in drug discovery.
Medicine: The compound’s unique structure may offer therapeutic potential for various diseases.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-acetyl-N-(2,4-dimethylpentan-3-yl)-2,3-dihydro-1H-indole-5-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the sulfonamide group may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The indole core can interact with various biological targets, including receptors and enzymes, through π-π stacking and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
1-acetyl-N-(2,4-dimethylpentan-3-yl)-2,3-dihydro-1H-indole-5-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
1-acetyl-N-(2,4-dimethylpentan-3-yl)-2,3-dihydro-1H-indole-5-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide.
Uniqueness
1-acetyl-N-(2,4-dimethylpentan-3-yl)-2,3-dihydro-1H-indole-5-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both an indole core and a sulfonamide group makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-acetyl-N-(2,4-dimethylpentan-3-yl)-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-11(2)17(12(3)4)18-23(21,22)15-6-7-16-14(10-15)8-9-19(16)13(5)20/h6-7,10-12,17-18H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRJYSRFPKTCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NS(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-METHANESULFONYL-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4473960.png)
![6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE](/img/structure/B4473961.png)

![N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4473970.png)
![N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE](/img/structure/B4473977.png)
![5-(3,4-dimethoxyphenyl)-3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4473987.png)
![3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B4474005.png)
![7-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B4474012.png)
![4-({4-[(2-furylmethyl)amino]-2-quinazolinyl}amino)benzamide](/img/structure/B4474021.png)
![6-cyclopropyl-2-(4-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4474032.png)
![5-(3,4-dimethoxyphenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4474046.png)

![2-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-5-pyrrolidin-1-ylpyridazin-3-one](/img/structure/B4474059.png)
![4-{4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine](/img/structure/B4474066.png)
